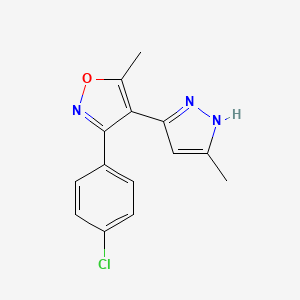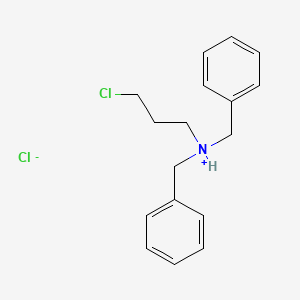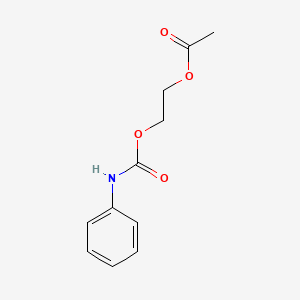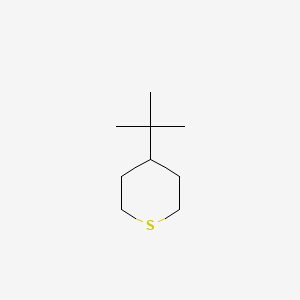
2-Phenylthiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiirane is an organosulfur compound with the molecular formula C8H8S. It is a member of the thiirane family, characterized by a three-membered ring containing one sulfur atom. This compound is notable for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylthiirane can be synthesized through various methods. One common approach involves the reaction of styrene with sulfur sources. For instance, the reaction of styrene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and hydrogen peroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes and thioethers
Applications De Recherche Scientifique
2-Phenylthiirane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polythioethers through cationic ring-opening polymerization.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Phenylthiirane in chemical reactions involves the nucleophilic attack on the sulfur atom or the carbon atoms adjacent to the sulfur. This leads to the opening of the three-membered ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Thiirane: The parent compound of the thiirane family, containing only a three-membered ring with one sulfur atom.
2-Vinylthiirane: A derivative with a vinyl group attached to the thiirane ring.
2-Alkylthiiranes: Thiiranes with alkyl groups attached to the ring.
Uniqueness: 2-Phenylthiirane is unique due to the presence of a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polythioethers with high stereoregularity and specific properties .
Propriétés
Numéro CAS |
1498-99-3 |
|---|---|
Formule moléculaire |
C8H8S |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
2-phenylthiirane |
InChI |
InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 |
Clé InChI |
OQOIYECUXDNABI-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)C2=CC=CC=C2 |
Numéros CAS associés |
25839-44-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)





![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)




